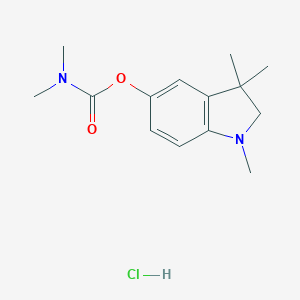

8-溴-2-氯喹唑啉-4-胺

描述

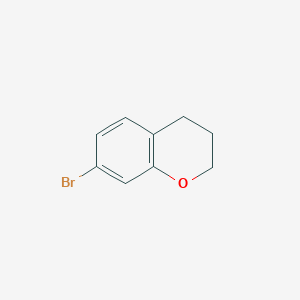

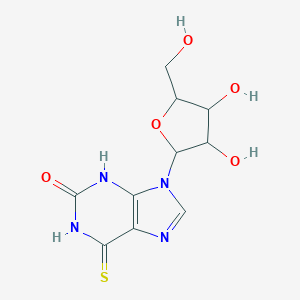

8-Bromo-2-chloroquinazolin-4-amine is a compound that falls within the chemical class of quinazolines, which are heterocyclic aromatic organic compounds. Quinazolines and their derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as anti-cancer agents.

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. One novel approach for the solid-phase synthesis of dihydroquinazoline derivatives involves the use of polymer-bound 4-bromomethyl-3-nitrobenzoate and the corresponding amide as precursors. These undergo nucleophilic displacement with amines, followed by reduction and cyclocondensation reactions, leading to structurally diverse dihydroquinazolines with excellent yield and purity .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents such as bromo and chloro groups can significantly influence the electronic distribution and reactivity of the molecule, potentially enhancing its biological activity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a related compound, can interact with nucleophilic reagents such as water, alcohols, ammonia, and amines to yield different substituted quinazolines. These reactions demonstrate the versatility of quinazoline derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives like 8-Bromo-2-chloroquinazolin-4-amine are influenced by their molecular structure. The presence of halogen atoms contributes to the compound's polarity, solubility, and reactivity. These properties are crucial for the compound's potential applications in drug design and synthesis. The detailed properties such as melting point, solubility, and stability would require experimental data for accurate analysis.

科学研究应用

化学选择性氨基化

8-溴-2-氯喹唑啉-4-胺在化学选择性氨基化过程中被使用。一项研究展示了4-氯喹唑啉如何与各种氨基团选择性地发生氨基化反应,突显了该化合物在合成特定氨基产物中的作用(Shen et al., 2010)。

新化合物的合成

该化合物还在合成新型多取代咪唑并[1,2-c]喹唑啉方面发挥了重要作用。这些新化合物在体外对人类癌细胞系显示出潜在的细胞毒性,表明其在药物化学中开发新的治疗剂方面的重要性(Khoza, Makhafola, & Mphahlele, 2015)。

分子对接和生物评价

它还用于创建和生物评价吲哚-氨基喹唑啉杂合物。这些杂合物被评估其对各种人类癌细胞系的细胞毒性,并通过分子对接研究了它们与表皮生长因子受体(EGFR)的相互作用(Mphahlele et al., 2018)。

与亲核试剂的相互作用

研究了8-溴-2-氯喹唑啉-4-胺与各种亲核试剂的相互作用,为其反应性和潜在转化为其他化学结构提供了见解(Kuryazov et al., 2010)。

氨基化机制

已对涉及8-溴-2-氯喹唑啉-4-胺的氨基化机制进行了研究,特别关注SN(ANRORC)机制。这提供了对其化学行为和在合成中潜在应用的更深入理解(Kroon & Plas, 2010)。

安全和危害

The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

8-bromo-2-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWKIQGVGJPSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549437 | |

| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-chloroquinazolin-4-amine | |

CAS RN |

956100-62-2 | |

| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)